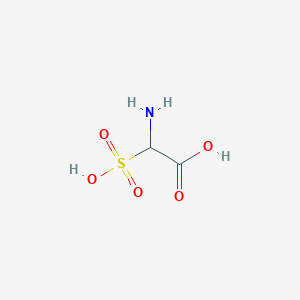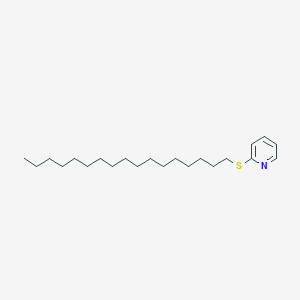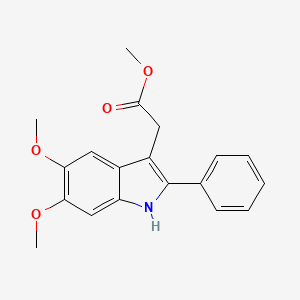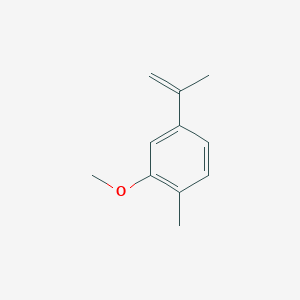
Amino(sulfo)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amino(sulfo)acetic acid is a sulfur-containing amino acid It is characterized by the presence of both an amino group and a sulfonic acid group attached to the same carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Amino(sulfo)acetic acid can be synthesized through several methods. One common approach involves the reaction of glycine with sulfur trioxide or chlorosulfonic acid, resulting in the sulfonation of the amino acid. The reaction typically requires controlled temperatures and the presence of a solvent to facilitate the process.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation reactions. These processes are optimized for efficiency and yield, utilizing advanced reactors and precise control of reaction conditions. The resulting product is then purified through crystallization or other separation techniques to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Amino(sulfo)acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The sulfonic acid group can participate in substitution reactions, forming sulfonamides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents like thionyl chloride or sulfonyl chlorides are used under controlled conditions.
Major Products:
Oxidation: Sulfonates and related compounds.
Reduction: Primary amines.
Substitution: Sulfonamides and other derivatives.
Applications De Recherche Scientifique
Amino(sulfo)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of amino(sulfo)acetic acid involves its interaction with various molecular targets. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the amino group can form covalent bonds with other molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Amino(sulfo)acetic acid can be compared with other sulfur-containing amino acids, such as:
Cysteine: Contains a thiol group instead of a sulfonic acid group.
Methionine: Contains a thioether group.
Homocysteine: Contains a thiol group and an additional carbon in the chain.
Uniqueness: this compound is unique due to the presence of both an amino group and a sulfonic acid group on the same carbon atom, which imparts distinct chemical properties and reactivity compared to other sulfur-containing amino acids.
Propriétés
Numéro CAS |
764596-89-6 |
|---|---|
Formule moléculaire |
C2H5NO5S |
Poids moléculaire |
155.13 g/mol |
Nom IUPAC |
2-amino-2-sulfoacetic acid |
InChI |
InChI=1S/C2H5NO5S/c3-1(2(4)5)9(6,7)8/h1H,3H2,(H,4,5)(H,6,7,8) |
Clé InChI |
UAHTXYARMUSFEF-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)(N)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9H-9-Phenyl-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole](/img/structure/B14136292.png)
![4-[2-(2-Methylphenyl)acetamido]benzoic acid](/img/structure/B14136296.png)
![2-{[4-(2,3-dimethylphenyl)-5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B14136300.png)
![3-Benzyl-2-hydroxy-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14136308.png)
![Diethyl [3-(dibutylamino)-1-hydroxypropyl]phosphonate](/img/structure/B14136313.png)
![2-[(Hydroxymethyl)carbamoyl]benzoic acid](/img/structure/B14136317.png)
![2-[(Hydroxymethyl)carbamoyl]benzoic acid](/img/structure/B14136321.png)


![5-Methyl-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14136340.png)




